molecular formula C18H20N2O5S B2654191 N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 325977-85-3

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2654191
CAS RN: 325977-85-3
M. Wt: 376.43
InChI Key: ATDQKGLIFBEDJL-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 . The IUPAC Standard InChI is InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3, (H,16,17) .


Synthesis Analysis

The synthesis of benzamides, such as “this compound”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of three planar regions: a phenyl ring, an amide planar region, and a para-substituted phenyl ring . The orientations of these planar regions within the asymmetric units are compared to their predicted orientations, in isolation, from DFT calculations .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

  • Synthesis and Pharmacological Application :

    • "Synthesis of Gefitinib" (Bo Jin et al., 2005) discusses the synthesis of Gefitinib, an important pharmaceutical agent, using a compound structurally similar to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide.
    • "Synthesis and characterization of quinazoline derivatives" (M. Rahman et al., 2014) explores the synthesis of sulfonamide derivatives, potentially indicating the versatility of this compound in creating various pharmacologically active compounds.
  • Chemical Reactions and Mechanisms :

    • "Abnormal products in the Bischler–Napieralski isoquinoline synthesis" (Satoshi Doi et al., 1997) investigates the reaction of similar compounds to this compound in the Bischler–Napieralski isoquinoline synthesis, which is crucial for understanding its chemical behavior.
  • Polymer Science and Material Chemistry :

    • "Synthesis of biodegradable polyesteramides with pendant functional groups" (P. J. I. Veld et al., 1992) discusses the use of morpholine derivatives in the creation of biodegradable polymers, indicating potential applications in material science.
  • Organometallic Chemistry and Antifungal Research :

    • "N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes" (Zhou Weiqun et al., 2005) explores the synthesis and characterization of complexes involving compounds similar to this compound, showing its potential in organometallic chemistry and antifungal applications.
  • Corrosion Inhibition in Industrial Applications :

    • "Synthesis, characterization and corrosion inhibition studies of N-phenyl-benzamides" (Ankush Mishra et al., 2018) demonstrates the application of benzamide derivatives in corrosion inhibition, which might suggest similar uses for this compound.

Future Directions

“N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize it and determine intrinsic reaction kinetics parameters . This could potentially streamline the production process and improve the efficiency of drug synthesis .

properties

IUPAC Name

N-(4-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-6-4-15(5-7-16)19-18(21)14-2-8-17(9-3-14)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDQKGLIFBEDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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